Aziridine, 1-acetyl-2-methyl-
Description
Significance of Aziridine (B145994) Scaffolds in Organic Synthesis
Aziridines, the nitrogen analogs of epoxides, are three-membered heterocyclic compounds that serve as versatile intermediates in organic synthesis. researchgate.netresearchgate.net The inherent ring strain of approximately 26-27 kcal/mol makes them highly reactive towards a variety of nucleophiles and electrophiles, facilitating ring-opening and ring-expansion reactions. researchgate.netwikipedia.orgcaltech.edu This reactivity is the cornerstone of their utility, allowing for the stereospecific introduction of nitrogen and other functionalities into organic molecules. researchgate.net
The applications of aziridine scaffolds are extensive and impactful. They are crucial precursors for the synthesis of a diverse array of organic compounds, including:
Amino alcohols
Diamines
Amino acids
Other nitrogen-containing heterocycles such as azetidines, imidazoles, and pyrazines. researchgate.net
Furthermore, the aziridine motif is present in numerous biologically active natural products and pharmaceutical agents, exhibiting antitumor, antimicrobial, and antibacterial properties. researchgate.netnih.govresearchgate.net This has cemented their importance in medicinal chemistry and drug discovery, where they act as key structural motifs or valuable precursors to medicinally relevant molecules. researchgate.net The development of catalytic asymmetric methods for aziridination has further enhanced their value, providing access to chiral building blocks essential for the synthesis of enantiomerically pure pharmaceuticals. researchgate.net
Historical Context of Aziridine, 1-acetyl-2-methyl- Investigation
The parent compound, aziridine, was first synthesized by Siegmund Gabriel in 1888. wikipedia.org However, the systematic investigation of aziridines and their derivatives in organic synthesis has largely taken place over the past few decades. researchgate.netresearchgate.net The introduction of an N-acyl group, such as the acetyl group in N-acetylaziridines, was a significant development. This modification enhances the stability of the aziridine ring compared to N-H or N-alkyl aziridines and activates it for nucleophilic attack, influencing the regioselectivity of ring-opening reactions.
While a detailed historical account specifically for "Aziridine, 1-acetyl-2-methyl-" is not extensively documented in readily available literature, its investigation is intrinsically linked to the broader exploration of N-acylaziridines. The presence of the methyl group at the C2 position introduces an element of stereochemistry and can influence the regioselectivity of ring-opening reactions, a subject of ongoing interest in synthetic methodology. Early work on N-acylaziridines likely focused on understanding their fundamental reactivity, with more recent studies exploring their applications in asymmetric synthesis and the construction of complex molecular architectures.
Scope and Objectives of Current Research on Aziridine, 1-acetyl-2-methyl-
Current research efforts concerning Aziridine, 1-acetyl-2-methyl- and related N-acetylaziridines are multifaceted and driven by the continuous demand for efficient and selective synthetic methods. The primary objectives of this research can be summarized as follows:
Development of Novel Synthetic Methodologies: A significant focus is on creating new and improved methods for the synthesis of N-acetylaziridines, including enantioselective approaches to obtain chiral derivatives like (R)- or (S)-Aziridine, 1-acetyl-2-methyl-. This includes the use of various catalytic systems, such as those based on transition metals. researchgate.net
Exploration of Ring-Opening Reactions: A major area of investigation involves the detailed study of nucleophilic ring-opening reactions of Aziridine, 1-acetyl-2-methyl-. Researchers are interested in understanding and controlling the regioselectivity and stereoselectivity of these reactions with a wide range of nucleophiles. The outcome of these reactions provides access to a variety of functionalized acyclic compounds.
Applications in Target-Oriented Synthesis: Aziridine, 1-acetyl-2-methyl- serves as a valuable chiral building block in the total synthesis of natural products and complex pharmaceutical agents. Current research aims to demonstrate its utility in constructing key fragments of these target molecules.
Mechanistic Studies: A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of N-acetylaziridines is a key objective. This includes computational and experimental studies to elucidate transition states and intermediates, which can guide the development of more efficient and selective reactions.
The table below provides a summary of the key research areas and their specific objectives for N-acetylaziridines, including the 2-methyl derivative.
| Research Area | Specific Objectives |
| Synthetic Methodology | Development of catalytic, enantioselective aziridination reactions. |
| Reactivity Studies | Investigation of regioselective and stereoselective ring-opening reactions. |
| Target-Oriented Synthesis | Application as a chiral building block for natural products and pharmaceuticals. |
| Mechanistic Elucidation | Computational and experimental studies of reaction pathways. |
Structure
2D Structure
3D Structure
Properties
CAS No. |
13416-47-2 |
|---|---|
Molecular Formula |
C5H9NO |
Molecular Weight |
99.13 g/mol |
IUPAC Name |
1-(2-methylaziridin-1-yl)ethanone |
InChI |
InChI=1S/C5H9NO/c1-4-3-6(4)5(2)7/h4H,3H2,1-2H3 |
InChI Key |
OHCDWNRYBLLYIR-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN1C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies for Aziridine, 1 Acetyl 2 Methyl
Established Synthetic Pathways to Aziridine (B145994), 1-acetyl-2-methyl-
The traditional synthesis of Aziridine, 1-acetyl-2-methyl- primarily involves two key stages: the formation of the 2-methylaziridine (B133172) ring followed by N-acetylation, or the construction of the acetylated ring in a more concerted fashion.
Cyclization Approaches in Aziridine, 1-acetyl-2-methyl- Synthesis
Intramolecular cyclization is a foundational strategy for constructing the aziridine ring. The Wenker synthesis, a classic method, is adaptable for this purpose. This process begins with a 1-amino-2-propanol precursor. The hydroxyl group is first converted into a good leaving group, typically by sulfonation (e.g., with sulfuric acid), to form a sulfate (B86663) ester. Subsequent treatment with a base promotes an intramolecular SN2 reaction, where the amino group displaces the sulfate, closing the three-membered ring to yield 2-methylaziridine.
Another fundamental approach involves the N-acetylation of the pre-formed 2-methylaziridine ring. This is a direct and widely utilized method where 2-methylaziridine is treated with an acetylating agent.
Precursor Compounds and Reaction Conditions
The synthesis of Aziridine, 1-acetyl-2-methyl- via N-acetylation of 2-methylaziridine is straightforward. The primary precursors are 2-methylaziridine and an acetylating agent. The reaction can be effectively carried out using acetyl chloride or acetic anhydride. When using acetyl chloride, a base is typically required to neutralize the HCl byproduct.
Table 1: Precursor Compounds for N-Acetylation of 2-Methylaziridine
| Precursor 1 | Precursor 2 | Typical Reaction Conditions |
|---|---|---|
| 2-Methylaziridine | Acetyl chloride | In the presence of a base (e.g., triethylamine) in an aprotic solvent. |
| 2-Methylaziridine | Acetic anhydride | Often heated to drive the reaction to completion. |
For syntheses involving initial cyclization, the choice of precursors is dictated by the specific pathway.
Table 2: Precursors for Cyclization-based Synthesis
| Cyclization Method | Primary Precursor | Key Reagents |
|---|---|---|
| Wenker Synthesis | 1-Amino-2-propanol | Sulfuric acid (for sulfonation), followed by a strong base (e.g., NaOH). |
Advanced Synthetic Strategies and Innovations
Modern synthetic chemistry has introduced more sophisticated and efficient methods for producing aziridines, including their chiral analogs, often employing catalytic systems to enhance selectivity and yield.
Enantioselective Synthesis of Chiral Aziridine, 1-acetyl-2-methyl- Analogs
The synthesis of specific enantiomers of 2-substituted aziridines is crucial for applications in pharmaceuticals and materials science. scielo.br Chiral aziridines serve as valuable synthetic intermediates. scielo.br One effective strategy involves the asymmetric transfer hydrogenation of α-amino ketones using a Ruthenium(II) catalyst with a chiral ligand, such as (1R,2R)-N-(para-toluenesulfonyl)-1,2-ethylenediamine. scielo.br This produces a chiral β-hydroxy amine, which can then be cyclized to the desired chiral aziridine. scielo.br This method has been successfully applied to achieve the synthesis of chiral 2-methyl aziridine. scielo.br Another approach uses chiral Brønsted acids to catalyze the enantioselective protonation of enamines, leading to the formation of chiral α-chloroamines, which are then converted to the aziridine ring in a one-pot process with the addition of a base.
Catalytic Methods in Aziridine, 1-acetyl-2-methyl- Formation
Catalysis offers a powerful tool for aziridine synthesis, often providing milder reaction conditions and improved efficiency over stoichiometric methods. nih.gov Transition metal catalysis is at the forefront of these innovations.
Rhodium Catalysis: Homogeneous rhodium catalysts have been employed for the direct and stereospecific conversion of various olefins into N-H aziridines. nih.gov This method is notable for its operational simplicity and speed at ambient temperatures. nih.gov
Copper Catalysis: Copper(II) acetylacetonate (B107027) (Cu(acac)₂) can effectively catalyze the aziridination of olefins, representing a viable route for creating the aziridine ring structure.
Palladium Catalysis: Palladium-catalyzed C(sp³)-H activation has been developed into a continuous-flow synthesis method for aziridines, showcasing a modern approach to constructing this heterocyclic system.
Metal-Free Catalysis: To circumvent the cost and potential toxicity of transition metals like rhodium, metal-free catalytic systems have been developed. acs.org One such method uses a transient, reactive NH-oxaziridine intermediate, generated from an electron-deficient ketone and a nitrogen source, to transfer the nitrogen atom to an olefin. acs.org Using a chiral ketone in this process allows for control over the stereochemistry of the resulting aziridine. acs.org
Green Chemistry Principles in Aziridine, 1-acetyl-2-methyl- Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes for aziridines, aiming to reduce environmental impact and improve safety. A key focus is the development of methods that have a higher atom economy and avoid hazardous reagents. nih.gov
The shift from stoichiometric reagents to catalytic systems is a significant step towards greener synthesis. Catalytic methods, such as those using rhodium or metal-free catalysts, reduce waste by using small amounts of a catalyst that can be recycled, in principle. nih.govacs.org This contrasts with classical methods that often require stoichiometric amounts of activating agents and produce significant waste.
The development of one-pot syntheses and continuous-flow processes contributes to green chemistry by minimizing solvent usage, improving energy efficiency, and enhancing reaction control, which can prevent the formation of byproducts. nih.gov For instance, a mixed continuous flow/batch approach has been developed for the synthesis of functionalized NH-aziridines using an environmentally benign solvent, cyclopentyl methyl ether (CPME). nih.gov
Furthermore, there is a growing interest in biocatalysis, which uses enzymes to perform chemical transformations under mild conditions. nih.govmt.com While the direct enzymatic synthesis of Aziridine, 1-acetyl-2-methyl- is not yet established, the identification of naturally occurring aziridine-forming enzymes since 2021 opens a new frontier for potentially greener and highly selective synthetic routes in the future. nih.gov These enzymatic methods offer high specificity and operate under mild conditions, reducing energy consumption and the need for toxic metal catalysts. mt.com
Reactivity and Mechanistic Investigations of Aziridine, 1 Acetyl 2 Methyl
Ring-Opening Reactions of the Aziridine (B145994) Moiety
The high ring strain of the aziridine ring in Aziridine, 1-acetyl-2-methyl- is the primary driving force for its ring-opening reactions. mdpi.com These reactions provide a versatile pathway for the synthesis of a wide array of functionalized organic molecules. mdpi.comnih.gov The cleavage of the carbon-nitrogen bonds in the aziridine ring can be initiated by either nucleophiles or electrophiles, leading to a variety of products. researchgate.net
Nucleophilic Ring-Opening Pathways
The presence of the electron-withdrawing acetyl group on the nitrogen atom of Aziridine, 1-acetyl-2-methyl- makes the ring carbons more electrophilic and thus more susceptible to attack by nucleophiles. researchgate.netmdpi.com This activation facilitates the cleavage of one of the C-N bonds, resulting in 1,2-difunctionalized compounds. researchgate.net A wide range of nucleophiles, including oxygen, nitrogen, and sulfur-containing species, have been successfully employed in the ring-opening of activated aziridines. researchgate.netnih.gov
Theoretical studies using density functional theory (DFT) on the related 2-methylaziridine (B133172) have shown that nucleophilic attack can proceed through two main pathways: a frontside attack and a backside attack. nih.gov The backside attack, which occurs in an S(_N)2 fashion, is generally preferred as it involves a lower activation barrier. nih.gov This process is often stepwise, beginning with the rate-determining ring-opening to form a zwitterionic intermediate, followed by rotation and proton transfer to yield the final product. nih.gov
Table 1: Nucleophilic Ring-Opening Reactions of Activated Aziridines
| Nucleophile | Product Type | Reference |
| Amines | Vicinal Diamines | rsc.org |
| Hydrazones | Functionalized Amines | researchgate.net |
| Amino Alcohols | Functionalized Amines | researchgate.net |
| Enolates | γ-Amino Carbonyl Compounds | mdpi.com |
| Sulfur Reagents | Disulfides | researchgate.net |
Electrophilic Activation and Ring-Opening
In contrast to N-acyl aziridines, aziridines bearing electron-donating substituents are generally inert towards nucleophiles and require prior activation by an electrophile, such as a protic or Lewis acid. bioorg.org This activation involves the formation of a more reactive aziridinium (B1262131) ion. bioorg.orgnih.gov For N-acetylated aziridines like Aziridine, 1-acetyl-2-methyl-, while already activated towards nucleophiles, electrophilic activation can further enhance their reactivity.
For instance, the reaction of 2-acylaziridines with acid chlorides proceeds through the formation of an acylaziridinium ion intermediate. bioorg.org The ring nitrogen's basicity allows it to react with the acid chloride, generating a highly activated aziridinium ion and a chloride anion. bioorg.org This liberated chloride ion then acts as a nucleophile, attacking the aziridinium ring to yield a ring-opened product. bioorg.org Theoretical studies have also highlighted the role of Lewis acids like BF(_3) in forming N-complexed aziridinium ions, which subsequently undergo nucleophilic ring-opening. nih.gov
Regioselectivity and Stereoselectivity in Ring-Opening Reactions
The ring-opening of substituted aziridines like Aziridine, 1-acetyl-2-methyl- can lead to two different regioisomers, depending on which of the two ring carbons is attacked by the nucleophile. nih.gov The regioselectivity of this reaction is a critical aspect and is influenced by a combination of steric and electronic factors. nih.gov
In the case of 2-alkyl aziridines, nucleophilic attack generally occurs preferentially at the less sterically hindered carbon atom. researchgate.net However, electronic effects can play a dominant role, especially when strong electron-withdrawing groups are present on the aziridine ring. nih.gov For example, in aziridine-2-carboxylates, the strong electron-withdrawing nature of the carboxylate group directs the nucleophilic attack exclusively to the most substituted carbon atom. nih.gov The relatively small size of some nucleophiles, like the fluoride (B91410) ion, can minimize the influence of steric effects on regioselectivity. nih.gov
Stereoselectivity refers to the preference for the formation of one stereoisomer over another. khanacademy.org In the context of aziridine ring-opening, if the starting aziridine is chiral, the stereochemistry of the product is of great importance. Ring-opening reactions of aziridines often proceed with an inversion of configuration at the carbon atom that is attacked by the nucleophile, which is characteristic of an S(_N)2 mechanism. bioorg.org
Polymerization Behavior of Aziridine, 1-acetyl-2-methyl-
The strained three-membered ring of aziridines makes them suitable monomers for ring-opening polymerization, leading to the formation of polyamines. rsc.org Both cationic and anionic polymerization methods can be employed, with the choice of method often depending on the nature of the substituent on the aziridine nitrogen. rsc.org
Cationic Polymerization Mechanisms
Cationic polymerization is a type of chain-growth polymerization initiated by a cationic species. wikipedia.org Monomers suitable for cationic polymerization are typically nucleophilic and can form a stable cation upon reaction with an initiator. wikipedia.org Heterocyclic monomers like aziridines can undergo cationic ring-opening polymerization, driven by the release of ring strain. wikipedia.org
The initiation step involves the reaction of the monomer with an initiator, which can be a classical protic acid or a Lewis acid, to generate a reactive cationic species. wikipedia.orgyoutube.com This cation then propagates by reacting with subsequent monomer molecules, elongating the polymer chain. youtube.com For alkenes, electron-donating substituents enhance their suitability for cationic polymerization by stabilizing the resulting carbocation. youtube.comlibretexts.org In the case of Aziridine, 1-acetyl-2-methyl-, the nitrogen atom can be protonated or coordinated to a Lewis acid to initiate polymerization. The subsequent propagation would involve the nucleophilic attack of another monomer molecule on the activated, ring-opened chain end. Termination of the growing polymer chain can occur through various mechanisms. youtube.com
Anionic Polymerization Pathways
Anionic polymerization is another form of chain-growth polymerization initiated by an anion. wikipedia.org This method is particularly effective for synthesizing polymers with well-defined molecular weights and narrow molecular weight distributions, as it can proceed as a living polymerization where termination and chain transfer reactions are absent. ethernet.edu.et
For aziridines, anionic polymerization is facilitated by the presence of an electron-withdrawing group on the nitrogen atom, such as a sulfonyl or potentially an acetyl group. mpg.de This activating group serves three main purposes: it replaces the acidic proton on the nitrogen, stabilizes the negative charge on the propagating aza-anionic chain end through delocalization, and increases the reactivity of the monomer by making the aziridine ring more electron-deficient. mpg.de The polymerization of activated aziridines, such as 2-methyl-N-mesylaziridine and 2-methyl-N-tosylaziridine, has been studied in detail, demonstrating the living nature of the polymerization under various conditions. rsc.org The polymerization kinetics are influenced by factors such as temperature, solvent, and the nature of the counter-ion. rsc.org While specific studies on the anionic polymerization of Aziridine, 1-acetyl-2-methyl- are not detailed in the provided context, the principles derived from similarly activated aziridines suggest its potential as a monomer in anionic polymerization. mpg.de
Other Significant Transformational Reactions
Beyond polymerization, the strained three-membered ring of Aziridine, 1-acetyl-2-methyl- makes it susceptible to a variety of ring-opening reactions when treated with nucleophiles. The electron-withdrawing acetyl group on the nitrogen atom activates the ring, making the ring-carbon atoms electrophilic and prone to attack.
Nucleophilic ring-opening is a fundamental transformation of activated aziridines. clockss.org A wide range of nucleophiles can be employed to open the aziridine ring, leading to the formation of substituted amine derivatives. The regioselectivity of the attack (at the substituted or unsubstituted carbon of the aziridine ring) can be influenced by the nature of the nucleophile and the reaction conditions. For N-acyl aziridines, heteroatom nucleophiles typically attack the less substituted carbon atom (β-carbon), leading to α-amino acid derivatives after hydrolysis. clockss.org
This reactivity extends to polymers containing N-acylaziridine moieties. For example, polymers derived from N-methacryloyl-2-methylaziridine undergo ring-opening and substitution reactions when treated with nucleophiles such as lithium methoxide (B1231860) or the sodium salt of di(ethylene glycol). researchgate.net This demonstrates that the aziridine rings remain reactive even when incorporated into a polymer backbone, offering a route for post-polymerization modification.
A significant transformation related to polymers derived from activated aziridines is the removal of the activating group to yield the parent polyamine. In studies with poly(N-sulfonyl-2-methylaziridine)s, the sulfonyl group can be cleaved under specific conditions. For instance, the trimethylsilylethylsulfonyl (SES) group on poly(SES-MeAz) can be removed using tetrabutylammonium (B224687) fluoride (TBAF) to yield polypropylene (B1209903) imine. This selective deprotection is a powerful tool for creating block copolymers, such as a polysulfonylaziridine-block-polypropylene imine copolymer. A similar deacetylation could potentially be applied to polymers of Aziridine, 1-acetyl-2-methyl- to produce linear polypropylene imine.
The following table summarizes key transformational reactions involving activated aziridines.
| Reactant | Reagent(s) | Product Type | Significance |
| N-Acylaziridines | Heteroatom Nucleophiles | Ring-opened α-amino acid derivatives (after hydrolysis). clockss.org | Fundamental reaction for synthesizing functionalized amines. clockss.org |
| Poly(N-methacryloyl-2-methylaziridine) | Lithium methoxide, Sodium salt of di(ethylene glycol) | Polymer with opened aziridine rings. researchgate.net | Demonstrates potential for post-polymerization modification. researchgate.net |
| Poly(N-((2-(trimethylsilyl)ethyl)sulfonyl)-2-methyl-aziridine) | Tetrabutylammonium fluoride (TBAF) | Polypropylene imine. | A method for deprotection to yield a functional polyamine. |
Structural Modifications and Derivative Synthesis of Aziridine, 1 Acetyl 2 Methyl
Functionalization of the Acetyl Group
The acetyl group attached to the aziridine (B145994) nitrogen is a key functional handle that can be modified to alter the compound's properties or to prepare for subsequent reactions. The N-acetyl group significantly influences the reactivity of the aziridine ring by withdrawing electron density.
One of the most fundamental transformations is the removal of the acetyl group, a reaction known as deacetylation. wikipedia.org This is typically achieved through hydrolysis under acidic or basic conditions, yielding 2-methylaziridine (B133172) and acetic acid. byjus.com This process is crucial for synthesizing derivatives where a free amino group is required or for the introduction of alternative N-substituents.
Beyond simple removal, the acetyl group itself can be a site for further reactions. The carbonyl oxygen can be protonated in an acidic medium, which can facilitate certain reactions. byjus.com The alpha-protons on the methyl part of the acetyl group also possess some acidity and could potentially undergo deprotonation with a strong base to form an enolate. This enolate could then react with various electrophiles, although this chemistry must compete with potential reactions at the aziridine ring.
| Reaction | Reagents and Conditions | Product | Research Focus |
| Deacetylation | Acid or base catalyzed hydrolysis | 2-Methylaziridine | Removal of the activating group to yield the parent amine. |
| Reduction | e.g., Lithium aluminum hydride (LiAlH₄) | 1-Ethyl-2-methylaziridine | Conversion of the acetyl group to an ethyl group. |
| Enolate Formation | e.g., Strong non-nucleophilic base (LDA) | Lithium enolate of 1-acetyl-2-methylaziridine | Intermediate for C-C bond formation at the acetyl group. |
This table presents potential functionalization reactions of the acetyl group based on established organic chemistry principles. Specific experimental data for these reactions on 1-acetyl-2-methylaziridine is limited in the reviewed literature.
Alkylation and Arylation Strategies on the Aziridine Ring
Modification of the aziridine ring itself through the introduction of alkyl or aryl substituents can lead to a diverse range of complex molecules. These strategies often involve the activation of C-H bonds on the ring or the methyl group.
Alkylation: Direct alkylation on the carbon atoms of the aziridine ring is challenging. However, strategies involving the formation of an enamine-like structure or the use of organometallic reagents could be envisioned. For instance, the Stork enamine synthesis, while typically used for ketones and aldehydes, provides a conceptual framework for activating the alpha-carbon for alkylation under milder conditions than direct enolate formation. youtube.com Alternatively, N-sulfonyl aziridines have been used as electrophiles in alkylation reactions catalyzed by organic bases. rsc.org
Arylation: More recent advances in catalysis have enabled the direct C-H arylation of saturated heterocyclic rings. Palladium-catalyzed C(sp³)–H coupling reactions have been successfully applied to the α-arylation of saturated azacycles like pyrrolidines and piperidines using arylboronic acids. nih.gov This methodology could potentially be extended to 1-acetyl-2-methylaziridine, targeting the C-H bonds at the C2 and C3 positions of the aziridine ring. The regioselectivity would likely be influenced by the steric hindrance of the methyl group. Copper-catalyzed N-arylation has also been demonstrated for N-H aziridines, indicating the utility of metal catalysis in aziridine functionalization. nih.govorganic-chemistry.org While the nitrogen in 1-acetyl-2-methylaziridine is already substituted, this highlights the amenability of the aziridine scaffold to metal-catalyzed cross-coupling reactions.
| Strategy | Catalyst/Reagents | Potential Product | Key Findings from Analogous Systems |
| C-H Arylation | Pd(II) catalyst, Arylboronic acid | 1-acetyl-2-methyl-3-aryl-aziridine | Highly monoselective arylation is achievable on other saturated azacycles. nih.gov |
| C-H Arylation | Copper catalyst, Arylboronic ester | 1-acetyl-2-methyl-3-aryl-aziridine | Effective for direct C-H arylation of pyridine (B92270) N-oxides, a related heterocyclic system. rsc.org |
This table outlines potential arylation strategies for the aziridine ring of 1-acetyl-2-methylaziridine based on modern catalytic methods developed for similar heterocyclic systems.
Synthesis of Polymeric Derivatives from Aziridine, 1-acetyl-2-methyl- Monomers
1-Acetyl-2-methylaziridine is a potential monomer for the synthesis of functional polymers through ring-opening polymerization (ROP). The nature of the polymerization (cationic or anionic) and the resulting polymer structure are highly dependent on the N-substituent.
Anionic Ring-Opening Polymerization (AROP): N-sulfonylated aziridines, which are structurally analogous to N-acetylated aziridines, are known to undergo living anionic ring-opening polymerization. osti.gov The electron-withdrawing sulfonyl group activates the aziridine ring towards nucleophilic attack and stabilizes the propagating aza-anionic species. mpg.de This allows for the synthesis of well-defined linear polymers with controlled molecular weights and low dispersity. osti.govrsc.org It is conceivable that 1-acetyl-2-methylaziridine could undergo a similar anionic polymerization, although the acetyl group is less electron-withdrawing than a sulfonyl group, which would likely affect the polymerization kinetics.
Cationic Ring-Opening Polymerization (CROP): The cationic polymerization of unsubstituted 2-methylaziridine, initiated by acids like BF₃·Et₂O, typically results in highly branched poly(propylene imine). rsc.org This process is often plagued by termination reactions. rsc.org However, the presence of an N-substituent, such as the acetyl group in 1-acetyl-2-methylaziridine, is expected to significantly alter the polymerization behavior. The N-acetyl group would reduce the nucleophilicity of the nitrogen atoms in the resulting polymer backbone, thereby suppressing the branching and termination reactions that are common in the CROP of N-unsubstituted aziridines. This could potentially lead to the formation of linear or less-branched poly(1-acetyl-2-methylaziridine). This approach is conceptually similar to the synthesis of linear poly(ethylene imine) via the CROP of 2-oxazolines followed by hydrolysis. rsc.org
| Polymerization Type | Initiator Type | Expected Polymer Structure | Comparison with Analogous Monomers |
| Anionic ROP | Nucleophilic (e.g., organolithium, alkoxide) | Linear Poly(1-acetyl-2-methylaziridine) | Slower kinetics expected compared to N-sulfonyl-2-methylaziridines due to the weaker activating group. osti.govrsc.org |
| Cationic ROP | Electrophilic (e.g., Lewis acids, alkyl triflates) | Linear or lightly branched Poly(1-acetyl-2-methylaziridine) | Expected to be more controlled than the CROP of 2-methylaziridine, leading to less branching. rsc.org |
This table summarizes the expected outcomes for the polymerization of 1-acetyl-2-methylaziridine based on established principles of ring-opening polymerization for related aziridine monomers.
Advanced Spectroscopic and Analytical Characterization of Aziridine, 1 Acetyl 2 Methyl
High-Resolution NMR Spectroscopy for Structural Elucidation
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of "Aziridine, 1-acetyl-2-methyl-" in solution. Both ¹H and ¹³C NMR would provide detailed information about the connectivity of atoms and the chemical environment of the hydrogen and carbon nuclei.
While a cornerstone technique, specific, publicly available experimental ¹H and ¹³C NMR data for "Aziridine, 1-acetyl-2-methyl-" are not prevalent in the reviewed scientific literature. However, based on the known structure, a theoretical analysis of the expected NMR signals can be described. The ¹H NMR spectrum is expected to show distinct signals for the protons of the methyl group attached to the aziridine (B145994) ring, the protons on the aziridine ring itself, and the protons of the acetyl group. The chemical shifts and splitting patterns of the ring protons would be particularly informative about their diastereotopic relationship and coupling constants, which are characteristic of the strained three-membered ring.
Similarly, the ¹³C NMR spectrum would provide key signals for the carbonyl carbon of the acetyl group, the methyl carbon of the acetyl group, the methyl carbon attached to the ring, and the two carbons of the aziridine ring. The chemical shifts of the ring carbons are sensitive to the substitution and the electronic effects of the acetyl group.
A summary of theoretically expected NMR data is presented below.
| Nucleus | Expected Chemical Shift (ppm) | Expected Multiplicity | Assignment |
| ¹H | ~ 2.0 - 2.2 | Singlet | CH₃ (Acetyl) |
| ¹H | ~ 1.2 - 1.4 | Doublet | CH₃ (Ring) |
| ¹H | Multiplets | Multiplets | CH₂ and CH (Ring) |
| ¹³C | ~ 170 | Singlet | C=O (Acetyl) |
| ¹³C | ~ 20 - 25 | Singlet | CH₃ (Acetyl) |
| ¹³C | ~ 30 - 40 | Singlet | CH and CH₂ (Ring) |
| ¹³C | ~ 15 - 20 | Singlet | CH₃ (Ring) |
Note: The above table is a representation of expected values and not based on experimental data.
Mass Spectrometry Techniques in Compound Characterization
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. For "Aziridine, 1-acetyl-2-methyl-," mass spectrometry confirms its molecular mass and provides a characteristic fragmentation pattern.
The electron ionization (EI) mass spectrum of "Aziridine, 1-acetyl-2-methyl-" is available in the EPA/NIH mass spectral database. nist.govarchive.org The spectrum displays a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern is a unique fingerprint and reveals stable fragments formed upon ionization.
Key fragmentation pathways for N-acetylaziridines typically involve the cleavage of the acetyl group and the opening of the aziridine ring. The most abundant fragments observed in the mass spectrum provide evidence for the structure of the molecule. The table below summarizes the significant peaks observed in the mass spectrum of "Aziridine, 1-acetyl-2-methyl-". nist.govarchive.org
| m/z | Relative Intensity | Possible Fragment Ion |
| 99 | Moderate | [C₅H₉NO]⁺ (Molecular Ion) |
| 84 | High | [M - CH₃]⁺ |
| 56 | High | [M - CH₃CO]⁺ |
| 43 | Very High | [CH₃CO]⁺ |
Data sourced from the EPA/NIH mass spectral data base. nist.govarchive.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. For "Aziridine, 1-acetyl-2-methyl-," these techniques would confirm the presence of the key acetyl and aziridine functionalities.
A specific experimental IR or Raman spectrum for "Aziridine, 1-acetyl-2-methyl-" is not widely available in the public domain. However, based on the molecular structure, characteristic vibrational frequencies can be predicted. A strong absorption band in the IR spectrum is expected in the region of 1680-1720 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the amide functional group. The C-N stretching vibration of the aziridine ring is expected to appear in the fingerprint region of the spectrum. The various C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups would also be present.
The following table outlines the expected characteristic vibrational frequencies.
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| C=O (Amide) | Stretching | 1680 - 1720 |
| C-N (Aziridine) | Stretching | 1200 - 1300 |
| C-H (Alkyl) | Stretching | 2850 - 3000 |
| C-H (Alkyl) | Bending | 1350 - 1470 |
Note: The above table is a representation of expected values and not based on experimental data.
X-ray Crystallography for Solid-State Structure Determination
A search of the scientific literature and crystallographic databases reveals that there are no published X-ray crystallographic studies for "Aziridine, 1-acetyl-2-methyl-." Consequently, the experimental solid-state structure, including precise bond parameters and crystal packing information, has not been determined. Such a study would be invaluable for understanding the impact of the acetyl group on the geometry of the aziridine ring and for computational modeling studies.
Theoretical and Computational Studies on Aziridine, 1 Acetyl 2 Methyl
Quantum Chemical Calculations of Electronic Structure
To understand the electronic nature of "Aziridine, 1-acetyl-2-methyl-", quantum chemical calculations would be essential. Typically, methods like Density Functional Theory (DFT) with various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) would be employed.
Such a study would likely investigate:
Molecular Orbital Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. The HOMO-LUMO gap is a key indicator of the molecule's kinetic stability and chemical reactivity.
Electron Density and Charge Distribution: Analysis of the electron density distribution to identify electron-rich and electron-poor regions. Methods like Natural Bond Orbital (NBO) analysis would quantify the atomic charges, revealing the effects of the acetyl and methyl groups on the aziridine (B145994) ring atoms.
A hypothetical data table for such calculations might look like this:
Table 1: Calculated Electronic Properties of Aziridine, 1-acetyl-2-methyl- (Hypothetical Data)
| Parameter | Value (a.u.) |
|---|---|
| HOMO Energy | -0.25 |
| LUMO Energy | +0.05 |
| HOMO-LUMO Gap | 0.30 |
| Dipole Moment | 2.5 D |
Note: This data is hypothetical and for illustrative purposes only, as no published data was found.
Reaction Mechanism Elucidation via Computational Modeling
Computational modeling is a powerful tool for elucidating reaction mechanisms, particularly for strained ring systems like aziridines. For "Aziridine, 1-acetyl-2-methyl-", computational studies could explore various reactions, such as nucleophilic ring-opening, which is characteristic of aziridines.
Key aspects of such a computational investigation would include:
Transition State Searching: Locating the transition state structures for proposed reaction pathways. This involves complex algorithms to find the saddle point on the potential energy surface.
Activation Energy Barriers: Calculating the energy difference between the reactants and the transition state to determine the activation energy (Ea). This helps in predicting the feasibility and rate of a reaction.
Reaction Pathways: Mapping the entire reaction coordinate, from reactants through transition states to products, often visualized using reaction energy profiles. This can help in understanding the regioselectivity and stereoselectivity of reactions.
For example, the ring-opening of "Aziridine, 1-acetyl-2-methyl-" by a nucleophile could proceed via two pathways, leading to attack at either C2 or C3 of the aziridine ring. Computational modeling could predict which pathway is energetically more favorable.
Table 2: Hypothetical Activation Energies for Nucleophilic Ring-Opening of Aziridine, 1-acetyl-2-methyl-
| Pathway | Activation Energy (kcal/mol) |
|---|---|
| Attack at C2 | 15.2 |
| Attack at C3 | 18.5 |
Note: This data is hypothetical and for illustrative purposes only, as no published data was found.
Conformation Analysis and Stereochemical Predictions
The presence of a chiral center at C2 and the rotational barrier around the N-C(O) amide bond suggest that "Aziridine, 1-acetyl-2-methyl-" can exist in multiple conformations and stereoisomers.
A thorough conformational analysis would involve:
Potential Energy Surface (PES) Scan: Systematically rotating the rotatable bonds (e.g., the C-N bond of the acetyl group, the C-C bond of the methyl group) and calculating the energy at each step to identify stable conformers (energy minima) and transition states between them.
Relative Energies of Conformers: Determining the relative thermodynamic stabilities of the different conformers. This is crucial for understanding the equilibrium population of each conformer at a given temperature.
Stereochemical Prediction: For reactions involving the chiral center, computational models can help predict the stereochemical outcome by comparing the activation energies of pathways leading to different stereoisomers.
The two main stereoisomers would be (R)-1-acetyl-2-methylaziridine and (S)-1-acetyl-2-methylaziridine. For each, different rotational conformers would exist.
Table 3: Hypothetical Relative Energies of Conformers for (R)-Aziridine, 1-acetyl-2-methyl-
| Conformer | Dihedral Angle (C-C-N-C=O) | Relative Energy (kcal/mol) |
|---|---|---|
| I (s-trans) | 180° | 0.00 |
| II (s-cis) | 0° | 3.5 |
Note: This data is hypothetical and for illustrative purposes only, as no published data was found.
Applications of Aziridine, 1 Acetyl 2 Methyl in Advanced Organic Synthesis and Materials Science
Role as a Chiral Building Block in Complex Molecule Synthesis
The development of new pharmaceuticals and agrochemicals increasingly relies on the use of chiral building blocks to ensure stereochemical purity, which is crucial for biological activity and efficacy. nih.govenamine.net Aziridine (B145994), 1-acetyl-2-methyl-, as a chiral molecule, is an exemplary building block for asymmetric synthesis. The N-acetyl group activates the aziridine ring, making it susceptible to nucleophilic attack, while the methyl group at the C2 position directs the stereochemical outcome of these reactions.
The primary application in this context is the stereospecific ring-opening of the aziridine. This reaction proceeds with high regioselectivity and stereoselectivity, allowing for the creation of new stereocenters with a high degree of control. Theoretical and experimental studies on similar 2-substituted aziridines show that nucleophilic attack generally occurs at the less substituted carbon (C3), proceeding via an SN2 mechanism that results in an inversion of stereochemistry at that center. nih.govnih.gov When enantiomerically pure (R)- or (S)-1-acetyl-2-methylaziridine is used, the resulting product is also enantiomerically pure, effectively transferring the chirality of the starting material to a more complex molecule. This strategy is a cornerstone for synthesizing a variety of chiral amines, amino alcohols, and other functionalized compounds that are key intermediates in drug discovery. nih.govresearchgate.net
The versatility of this building block is demonstrated by the wide range of nucleophiles that can be employed for the ring-opening reaction, each leading to a different class of chiral compound.
Interactive Table: Stereoselective Synthesis from (R)-1-acetyl-2-methylaziridine
| Nucleophile (Nu⁻) | Reagent Example | Product Class | Resulting Chiral Structure |
| Azide (N₃⁻) | Sodium Azide (NaN₃) | Chiral 1,2-Diamines (after reduction) | (2R,3S)-N-acetyl-3-azidobutane-2-amine |
| Alkoxide (RO⁻) | Sodium Methoxide (B1231860) (NaOCH₃) | Chiral Amino Ethers | (2R,3S)-N-acetyl-3-methoxybutane-2-amine |
| Thiolate (RS⁻) | Sodium Thiophenoxide (NaSPh) | Chiral Amino Thioethers | (2R,3S)-N-acetyl-3-(phenylthio)butane-2-amine |
| Cyanide (CN⁻) | Potassium Cyanide (KCN) | Chiral Amino Nitriles | (2R,3S)-3-acetamido-2-cyanobutane |
| Organocuprate (R₂CuLi) | Lithium Dimethylcuprate ((CH₃)₂CuLi) | Chiral Amines | (2R,3S)-N-acetyl-3-methylbutane-2-amine |
Precursor for Advanced Polymeric Materials and Coatings
The polymerization of aziridines is a significant area of materials science. Standard, non-activated aziridines typically undergo cationic ring-opening polymerization (CROP) to produce highly branched polymers. rsc.org However, the introduction of an electron-withdrawing group on the nitrogen atom, such as an acetyl group in Aziridine, 1-acetyl-2-methyl-, fundamentally alters the polymerization behavior.
The acetyl group serves two main purposes: it activates the aziridine ring towards nucleophilic attack and stabilizes the propagating anionic species. mpg.de This dual role enables the anionic ring-opening polymerization (AROP) of the monomer, a mechanism not readily accessible to non-activated aziridines. digitellinc.com AROP is particularly valuable because it proceeds with minimal chain-transfer or termination reactions, leading to the formation of linear polymers with controlled molecular weights and narrow polydispersity indices (PDI). osti.govnsf.gov The resulting polymer, poly(1-acetyl-2-methylaziridine), is a linear polysulfonamide analogue with a repeating propylene (B89431) imine backbone. mpg.deosti.gov
In addition to AROP, N-acetyl-2-methylaziridine can also participate in CROP. The presence of the methyl group at the C2-position has been found to significantly reduce the rate of termination reactions that often plague the CROP of other N-alkylaziridines, allowing for better control over the polymerization process. rsc.org The polymers derived from 2-methylaziridine (B133172) and its derivatives are used in various industrial applications, including as adhesion promoters in coatings and as modifiers for textiles and paper. ontosight.ai
Interactive Table: Polymerization of Aziridine, 1-acetyl-2-methyl-
| Polymerization Type | Initiator Type | Key Characteristics | Resulting Polymer Structure |
| Anionic Ring-Opening Polymerization (AROP) | Strong nucleophiles (e.g., organolithiums, potassium salts) | Produces linear polymers, well-controlled molecular weight, low PDI. osti.govresearchgate.net | Linear Poly(1-acetyl-2-methylaziridine) |
| Cationic Ring-Opening Polymerization (CROP) | Lewis acids (e.g., BF₃·OEt₂), strong protic acids | Can produce branched or linear structures depending on conditions; reduced termination compared to other N-alkylaziridines. rsc.orgmdpi.comnih.gov | Branched or Linear Poly(propylene imine) (after hydrolysis) |
Utilization in the Synthesis of Heterocyclic Compounds
The inherent ring strain of aziridines makes them excellent starting materials for constructing larger, more complex heterocyclic systems through ring-expansion and cycloaddition reactions. researchgate.net The activation provided by the N-acetyl group in Aziridine, 1-acetyl-2-methyl- facilitates these transformations, making it a versatile precursor for a variety of five-, six-, and seven-membered heterocycles. clockss.orgnih.gov
One major pathway is the [3+2] cycloaddition reaction. Activated aziridines can function as three-atom components (azomethine ylides) that react with various dipolarophiles. sioc-journal.cnnih.gov For instance, reaction with alkynes can yield substituted pyrrolidines or dihydropyrroles, while reaction with isocyanates can produce imidazolidinones. thieme-connect.comfrontiersin.org Another important transformation is the reaction with heterocumulenes like carbon dioxide or carbon disulfide, which, in the presence of suitable catalysts, leads to the formation of five-membered oxazolidinones and thiazolidine-2-thiones, respectively. organic-chemistry.org
Ring-expansion reactions offer another route to larger heterocycles. The reaction of N-acylaziridines with acid chlorides can initiate a sequence involving ring-opening by the chloride ion, followed by an intramolecular cyclization. bioorg.org Depending on the nature of the acid chloride used, this can lead to the formation of important heterocyclic cores such as oxazolidin-2-ones or even six-membered morpholin-2,3-diones. bioorg.org These methods highlight the compound's role as a synthetic linchpin, enabling the conversion of a simple three-membered ring into a diverse array of more complex heterocyclic structures. ekb.egmdpi.comyoutube.com
Interactive Table: Heterocycle Synthesis from Aziridine, 1-acetyl-2-methyl-
| Reaction Type | Reactant | Resulting Heterocycle | General Reaction Principle |
| [3+2] Cycloaddition | Activated Alkynes | Dihydropyrroles | Aziridine acts as an azomethine ylide precursor. thieme-connect.com |
| [3+2] Cycloaddition | Isocyanates | Imidazolidinones | Ring transformation from 3-membered to 5-membered heterocycle. frontiersin.org |
| Cycloaddition | Carbon Dioxide (CO₂) | Oxazolidinones | Catalytic incorporation of CO₂ into the aziridine framework. organic-chemistry.orgnih.gov |
| Ring Expansion | Acetyl Chloride | α-Acyloxy-β-amino compounds | Ring-opening via an acylaziridinium intermediate followed by nucleophilic attack. bioorg.org |
| Ring Expansion | Methyl Chlorooxoacetate | Morpholin-2,3-diones | Intramolecular cyclization after initial ring-opening. bioorg.org |
| Ring Expansion | Phenacyl Bromides (with base) | Azetidines | In-situ formation of nitrogen ylides followed by ring expansion. rsc.org |
Environmental Transformation and Biodegradation Studies of Aziridine, 1 Acetyl 2 Methyl
Factors Influencing Biodegradation Efficiency
The rate and extent of the biodegradation of Aziridine (B145994), 1-acetyl-2-methyl- in the environment are influenced by a variety of physicochemical and biological factors. Understanding these factors is essential for predicting the compound's persistence and for optimizing bioremediation processes.
Key influencing factors include:
Temperature: Microbial activity generally increases with temperature up to an optimum, beyond which it declines. The optimal temperature for the degradation of amines can vary depending on the specific microbial community. iwaponline.commdpi.com
pH: The pH of the environment affects both the chemical stability of the compound and the activity of microbial enzymes. Most microbial degradation processes occur optimally near neutral pH. iwaponline.commdpi.com
Salinity: High salt concentrations can be inhibitory to many microorganisms, potentially reducing the rate of biodegradation. However, halotolerant bacteria can degrade amines in saline environments. iwaponline.comnih.gov
Nutrient Availability: The presence of essential nutrients, such as nitrogen and phosphorus, is crucial for microbial growth and metabolism. The addition of external carbon or nitrogen sources can sometimes enhance biodegradation. iwaponline.com
Microbial Community Structure: As discussed previously, the presence of an acclimated and diverse microbial consortium is a primary determinant of biodegradation efficiency. nih.govnih.govmdpi.com
Concentration of the Contaminant: The concentration of Aziridine, 1-acetyl-2-methyl- can impact its biodegradation. At very high concentrations, it may be toxic to microorganisms, while at very low concentrations, it may not be sufficient to induce the necessary degradative enzymes. ieaghg.org
The table below summarizes the expected influence of these factors on the biodegradation of Aziridine, 1-acetyl-2-methyl-:
| Factor | Influence on Biodegradation | Optimal Conditions (General) |
| Temperature | Affects microbial metabolic rates. iwaponline.commdpi.com | Mesophilic range (20-40°C) for many soil and water microbes. |
| pH | Impacts enzyme activity and compound stability. iwaponline.commdpi.com | Near-neutral (pH 6.5-8.0). |
| Salinity | Can be inhibitory to non-adapted microbes. nih.gov | Low salinity, unless halotolerant communities are present. |
| Nutrients | Essential for microbial growth. iwaponline.com | Balanced C:N:P ratio. |
| Microbial Community | Determines the metabolic potential for degradation. nih.gov | Acclimated, diverse consortium. |
| Contaminant Concentration | Can be inhibitory at high levels or non-inducing at low levels. ieaghg.org | Moderate concentrations that support microbial growth without toxicity. |
This interactive table outlines the key environmental factors that are expected to influence the biodegradation efficiency of Aziridine, 1-acetyl-2-methyl-.
Future Research Directions and Emerging Trends in Aziridine, 1 Acetyl 2 Methyl Chemistry
Development of Novel Catalytic Systems for Synthesis
The synthesis of activated aziridines, including 1-acetyl-2-methyl-aziridine, is continually being refined through the development of advanced catalytic systems. Future research is centered on creating more efficient, selective, and environmentally friendly catalysts that can operate under mild conditions.
One promising area is the use of transition-metal catalysis. For instance, palladium-catalyzed C(sp³)–H activation has emerged as a powerful method for constructing aziridine (B145994) rings. nih.govresearchgate.net This approach allows for the direct conversion of C-H bonds into C-N bonds, offering a highly atom-economical route. Research is ongoing to broaden the substrate scope and reduce catalyst loading for these types of reactions. Another avenue involves organocatalysis, which avoids the use of metals altogether. Chiral ketones, for example, have been used to catalyze the aziridination of C=C bonds, providing direct access to unprotected aziridines with high enantioselectivity. mdpi.com
Table 1: Examples of Catalytic Systems in Aziridine Chemistry
| Catalyst Type | Example Catalyst | Application | Key Advantage |
| Transition Metal | Palladium(II) Acetate | C(sp³)–H Activation for Aziridination | High efficiency, direct functionalization |
| Organocatalyst | Electron-deficient Ketones | Asymmetric Aziridination | Metal-free, high enantioselectivity |
| Lewis Acid | Sn(OTf)₂ / Cu(OTf)₂ | Ring Expansion / Acylation | Mild conditions, high regioselectivity researchgate.netclockss.org |
| Heterogeneous | Functionalized Chitosan | CO₂ Cycloaddition | Recyclable, biodegradable support researchgate.net |
Exploration of New Reactivity Modes and Transformations
The inherent ring strain of the aziridine moiety in 1-acetyl-2-methyl-aziridine makes it a versatile intermediate for a wide array of chemical transformations. The electron-withdrawing acetyl group on the nitrogen atom activates the ring, making it susceptible to nucleophilic attack, while the methyl group at the C-2 position influences the regioselectivity of these reactions. clockss.orgbioorg.org
Future research is focused on harnessing this reactivity to forge complex molecular architectures. A key area of exploration is nucleophilic ring-opening reactions. The reaction of N-acyl aziridines with acid chlorides, for instance, provides a pathway to synthetically useful β-amino-α-chlorocarbonyl compounds with high specificity. bioorg.org Theoretical studies on 2-methylaziridine (B133172) confirm that nucleophilic attack is preferred at the less-substituted C-3 carbon, a principle that directs the synthetic utility of 1-acetyl-2-methyl-aziridine. nih.gov
Cycloaddition reactions represent another major frontier. Aziridines can function as 1,3-dipoles, reacting with various dipolarophiles in [3+2] cycloadditions to construct five-membered rings like pyrrolidines and imidazolines. researchgate.netmdpi.com These reactions offer an atom-economical route to increase molecular complexity rapidly. mdpi.com While less common, the participation of the aziridine framework in other types of cycloadditions, such as [2+2+2] and [4+2] reactions, is also being investigated to access novel carbo- and heterocyclic systems. rsc.orgmdpi.com Furthermore, Lewis acid-catalyzed rearrangements of N-acylaziridines to form oxazolines are a well-established but continually explored transformation, providing stereospecific access to important structural motifs. clockss.org
Table 2: Selected Transformations of Activated Aziridines
| Reaction Type | Reactant | Product Type | Key Feature |
| Ring-Opening | Acid Chlorides | β-Amino-α-chlorocarbonyl compounds | High regioselectivity, formation of functionalized acyclic products bioorg.org |
| [3+2] Cycloaddition | Nitriles | Imidazolines | Atom-economical synthesis of 5-membered heterocycles researchgate.net |
| [3+2] Cycloaddition | Acetylenic Esters | Pyrrolines | Access to linked heterocyclic systems researchgate.net |
| Ring Expansion | Lewis Acids (e.g., BF₃·Et₂O) | Oxazolines | Stereospecific rearrangement to a different heterocycle clockss.org |
Sustainable Approaches in Aziridine, 1-acetyl-2-methyl- Chemistry
The principles of green chemistry are increasingly influencing the design of synthetic routes involving 1-acetyl-2-methyl-aziridine. A primary goal is to minimize environmental impact by reducing waste, avoiding hazardous substances, and improving energy efficiency.
A significant trend is the replacement of traditional volatile organic solvents with more environmentally benign alternatives. For example, cyclopentyl methyl ether (CPME) has been successfully used as a green solvent for the synthesis of functionalized NH-aziridines in a flow-batch process, demonstrating its potential for broader applications in aziridine chemistry. nih.govresearchgate.net
Atom economy is another core principle being actively pursued. The development of catalyst-free, multi-component reactions provides a powerful strategy for constructing complex molecules like multifunctionalized aziridines from simple precursors in a single step, maximizing the incorporation of all starting materials into the final product. researchgate.net Similarly, cycloaddition reactions are inherently atom-economical. researchgate.net The use of heterogeneous and recyclable catalysts, such as those based on biopolymers, further enhances the sustainability of these processes by simplifying product isolation and reducing catalyst waste. researchgate.net
Integration with Flow Chemistry and Automation Technologies
The integration of continuous flow chemistry and automation is set to revolutionize the synthesis and application of 1-acetyl-2-methyl-aziridine. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, superior process control, and improved scalability. researchgate.netresearchgate.net
The synthesis of aziridines has been successfully demonstrated in continuous-flow systems, for example, through palladium-catalyzed C-H activation or from vinyl azides in microreactors. nih.govnih.govresearchgate.net These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, often leading to higher yields and purities. researchgate.net The small reactor volumes significantly improve heat transfer and mitigate the hazards associated with potentially unstable intermediates or exothermic reactions.
A key emerging trend is the development of fully automated, multi-step flow sequences. durham.ac.ukrsc.org This involves "telescoping" several reaction and purification steps into a single, continuous process without isolating intermediates. For example, a flow process can be designed for the synthesis of an aziridine, followed by an in-line ring-opening reaction and subsequent purification on a solid-phase scavenger column. researchgate.netresearchgate.net The development of predictive mechanistic models is crucial for designing these complex flow processes efficiently, reducing the need for extensive empirical optimization. nih.govresearchgate.net Such automated platforms not only accelerate research and development but also pave the way for more efficient and on-demand manufacturing of fine chemicals derived from 1-acetyl-2-methyl-aziridine.
Table 3: Illustrative Parameters for Flow Synthesis of Aziridines
| Reaction | Reactor Type | Temperature | Residence Time | Key Outcome |
| Aziridination via C-H Activation | PTFE Tubular Reactor (10 mL) | N/A | 1 min | Gram-scale production (0.77 g/hr) researchgate.net |
| Azirine formation from Vinyl Azide | Coil Reactor | 130 °C | 16 min | >99% conversion, enhanced safety nih.govresearchgate.net |
| Staudinger/Aza-Wittig Reaction | Monolithic Triphenylphosphine Cartridge | 70 °C | 5-6.7 min | Efficient multi-step synthesis of imines durham.ac.uk |
Q & A
Q. What are the most effective synthesis methods for 1-acetyl-2-methylaziridine derivatives?
- Methodological Answer : Solvent-free synthesis using α-methylpentanol and 1-phenylethylamine yields high-purity aziridine derivatives. Optimizing stoichiometry and reaction time (e.g., 24 hours at 80°C) improves yields. For aziridine 2-phosphonates, one-pot reactions with α-methylvinylphosphonate derivatives and TsCl/DBU systems achieve ~62% yield, though solvent selection (e.g., THF vs. DCM) and TsCl equivalents require fine-tuning .
Q. How can vibrational spectroscopy characterize aziridine derivatives?
- Methodological Answer : High-resolution FTIR combined with ab initio harmonic force field calculations assigns vibrational modes (e.g., ν₁–ν₁₇). For 1-acetyl-2-methylaziridine, compare experimental bands (e.g., 1441 cm⁻¹ for C-N stretching) to computational predictions to resolve ambiguities. Rotational constants (e.g., A/B-type bands) and vibration-rotation interactions validate structural strain .
Q. What safety protocols are critical for handling aziridine derivatives?
- Methodological Answer : Due to IARC Group 2B classification (possible human carcinogen), use fume hoods, impermeable gloves, and closed systems. Monitor airborne concentrations via gas chromatography. Avoid protonation-deprotonation cycles that lower inversion barriers, increasing reactivity and toxicity risks .
Advanced Research Questions
Q. How do computational methods resolve contradictions in aziridine vibrational assignments?
- Methodological Answer : Discrepancies between experimental FTIR and theoretical modes arise from approximations in density functional theory (DFT). Apply anharmonic corrections and compare rotational constants (e.g., B₀ and B₁₇ states) to refine assignments. For example, ν₁₀ (C-H bend) shows a 5 cm⁻¹ deviation from DFT; iterative reparameterization of the force field reduces errors .
Q. What mechanistic insights explain aziridine’s reactivity in ring-opening reactions?
- Methodological Answer : Ring strain (60° bond angle) and nitrogen inversion barriers (ΔG‡ ~15–17.9 kcal/mol) dictate reactivity. In CO₂ incorporation, aziridine’s molarity (1.5 mol/L in THF) optimizes oxazolidinone yields (86%) by balancing nucleophilic attack and steric hindrance. Higher pressures (>1.2 MPa) dilute reactants, reducing efficiency .
Q. How can synthesis protocols for aziridine 2-phosphonates be optimized?
- Methodological Answer : Screen TsCl/DBU ratios (1:5:100) and solvents (THF, DCM) to maximize phosphonate yields. Table 4 in shows THF outperforms DCM (62% vs. 45% yield). Post-reaction, use column chromatography (silica gel, ethyl acetate/hexane) to isolate products. LC-MS validates purity, targeting m/z 225.1 [M+H]⁺.
Q. What role does aziridine play in polymer crosslinking?
- Methodological Answer : Aziridine crosslinkers (e.g., trifunctional derivatives) react with carboxyl groups in polyacrylic resins via ring-opening at room temperature. FTIR confirms –NH stretching shifts (3350 → 3280 cm⁻¹) post-reaction. Adjust crosslinker concentration (5–10 wt%) to balance mechanical strength and flexibility in 2K clearcoats .
Data Analysis & Contradiction Resolution
Q. How should researchers address discrepancies between theoretical and experimental rotational constants?
- Methodological Answer : For ν₁₀ and ν₁₇ bands, discrepancies in rotational constants (e.g., B = 0.25 cm⁻¹ experimental vs. 0.28 cm⁻¹ theoretical) arise from neglected anharmonicity. Apply Watson Hamiltonian models to upper/lower energy states and refine ab initio parameters (e.g., bond lengths ±0.005 Å). Validate with isotopic substitution experiments .
Q. Why do aziridine derivatives exhibit lower basicity compared to linear amines?
- Methodological Answer : Angle strain restricts nitrogen lone pair delocalization, reducing basicity (pKa ~7.9 vs. ~10 for ethylamine). Use NMR (³¹P for phosphonates) and titration to quantify basicity. Computational NBO analysis confirms reduced s-character in the lone pair (sp² vs. sp³ hybridization) .
Tables of Key Data
| Parameter | Value | Source |
|---|---|---|
| Optimal CO₂ pressure | 1.2 MPa | |
| Aziridine inversion barrier | ΔG‡ = 15.5–17.9 kcal/mol | |
| FTIR C-N stretch (ν₁₀) | 1441 cm⁻¹ | |
| Solvent-free synthesis yield | >85% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
